molecular formula C23H30N8O B560063 リボシクリブ CAS No. 1211441-98-3

リボシクリブ

カタログ番号: B560063
CAS番号: 1211441-98-3
分子量: 434.5 g/mol
InChIキー: RHXHGRAEPCAFML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リボシクリブは、サイクリン依存性キナーゼ4およびサイクリン依存性キナーゼ6を特異的に標的とする選択的なサイクリン依存性キナーゼ阻害剤です。主に、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性の進行性または転移性乳がんの治療に使用されます。 リボシクリブは、ノバルティスとアステックス・ファーマシューティカルズによって開発され、2017年3月に米国食品医薬品局から承認されました .

2. 製法

リボシクリブの合成には、いくつかの重要なステップが含まれます。

科学的研究の応用

Ribociclib has a wide range of applications in scientific research:

作用機序

リボシクリブは、サイクリン依存性キナーゼ4とサイクリン依存性キナーゼ6を選択的に阻害することによってその効果を発揮します。これらのキナーゼは、細胞周期がG1期からS期に進むために不可欠です。 これらのキナーゼを阻害することにより、リボシクリブは網膜芽細胞腫タンパク質のリン酸化を阻止し、それにより細胞周期の進行を停止させ、がん細胞の増殖を阻害します .

6. 類似化合物の比較

リボシクリブは、パルボシクリブやアベマシクリブなどの他のサイクリン依存性キナーゼ阻害剤と比較されることがよくあります。3つの化合物すべてがサイクリン依存性キナーゼ4とサイクリン依存性キナーゼ6を標的とする一方で、それらの薬物動態プロファイルと副作用プロファイルは異なります。

これらの違いは、リボシクリブの独自の特性を強調しており、ホルモン受容体陽性、ヒト上皮成長因子受容体2陰性の進行性または転移性乳がんの治療において貴重な選択肢となっています。

生化学分析

Biochemical Properties

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . It interacts with these proteins to inhibit their activity, thereby slowing down the progression of cancer . The nature of these interactions involves the binding of Ribociclib to the active sites of these enzymes, preventing them from catalyzing the phosphorylation of retinoblastoma protein (Rb), a key protein in cell cycle progression .

Cellular Effects

Ribociclib has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Ribociclib works by disrupting the cell cycle, preventing cancer cells from replicating . It interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal cells may also be affected by the medicine, other unwanted effects will also occur .

Molecular Mechanism

The molecular mechanism of action of Ribociclib involves its binding to CDK4/6, inhibiting their activity and preventing them from phosphorylating the Rb protein . This prevents the cell from progressing from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle . This ensures that conditions are appropriate for cell growth and division before the cell is irreversibly committed to division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ribociclib have been observed to change over time . For instance, in Rb-positive preclinical tumor models, Ribociclib demonstrated complete dephosphorylation of Rb, as well as dose-dependent G1 cell cycle arrest and tumor regression .

Dosage Effects in Animal Models

The effects of Ribociclib vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . For Ribociclib, exposure increases under- and over-proportionally with an increasing dose .

Metabolic Pathways

Ribociclib is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4 . The metabolites of Ribociclib are not of clinical significance .

Transport and Distribution

Ribociclib has a moderate human protein binding (± 70%), and is equally distributed in plasma and red blood cells . The apparent volume of distribution was estimated at 1090 L, using a population pharmacokinetic analysis .

Subcellular Localization

The subcellular localization of Ribociclib is primarily at the active sites of the CDK4/6 enzymes . This is where it exerts its effects, inhibiting the activity of these enzymes and preventing them from phosphorylating the Rb protein .

準備方法

The synthesis of Ribociclib involves several key steps:

化学反応の分析

リボシクリブは、さまざまな化学反応を受けます。これには次のようなものがあります。

これらの反応に使用される一般的な試薬には、反応性中間体を捕捉するためのシアン化カリウムと、さまざまな酸化剤と還元剤があります。 これらの反応から生成される主な生成物は、ヒドロキシル化および還元代謝物です .

4. 科学研究への応用

リボシクリブは、科学研究において幅広い用途があります。

類似化合物との比較

Ribociclib is often compared with other cyclin-dependent kinase inhibitors such as Palbociclib and Abemaciclib. While all three compounds target cyclin-dependent kinase 4 and cyclin-dependent kinase 6, they differ in their pharmacokinetic profiles and side effect profiles:

These differences highlight the unique properties of Ribociclib, making it a valuable option in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer.

特性

IUPAC Name

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXHGRAEPCAFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201021027
Record name Ribociclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating.
Record name Ribociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1211441-98-3
Record name Ribociclib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribociclib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ribociclib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11730
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ribociclib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201021027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOCICLIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。